N-(5-chloro-2-methoxy-phenyl)-2-piazthiol-4-ylsulfonyl-acetamide
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Overview
Description
2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound that features a benzothiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Benzothiadiazole Core: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing reagents.
Sulfonylation: Introduction of the sulfonyl group to the benzothiadiazole core using sulfonyl chlorides under basic conditions.
Acetamide Formation: Coupling of the sulfonylated benzothiadiazole with 5-chloro-2-methoxyaniline to form the final acetamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzothiadiazole core.
Reduction: Reduction reactions could target the sulfonyl group or the nitro groups in the benzothiadiazole core.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like sodium methoxide (NaOCH3) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential electronic or photonic applications.
Biology
In biological research, derivatives of benzothiadiazole compounds are often investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Pharmaceutical research might explore this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, compounds with benzothiadiazole cores are studied for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-phenylacetamide
- 2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(4-chlorophenyl)acetamide
- 2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(3-methoxyphenyl)acetamide
Comparison
Compared to these similar compounds, 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE might exhibit unique properties due to the presence of both the chloro and methoxy substituents, which can influence its electronic and steric characteristics, potentially leading to different reactivity and biological activity profiles.
Properties
Molecular Formula |
C15H12ClN3O4S2 |
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Molecular Weight |
397.9 g/mol |
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H12ClN3O4S2/c1-23-12-6-5-9(16)7-11(12)17-14(20)8-25(21,22)13-4-2-3-10-15(13)19-24-18-10/h2-7H,8H2,1H3,(H,17,20) |
InChI Key |
FFZASJPUUOVGSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CS(=O)(=O)C2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
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